molecular formula C8H6BrNO B3050000 3-Bromoindolin-2-one CAS No. 22942-87-6

3-Bromoindolin-2-one

Cat. No. B3050000
CAS RN: 22942-87-6
M. Wt: 212.04 g/mol
InChI Key: KQNMNQHOKUHSJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel (4 + 1) annulation reaction has been reported for the efficient synthesis of various 2,3′-spirobi(indolin)-2′-ones . This reaction involves the coupling of 3-chlorooxindoles and N-(o-chloromethyl) aryl amides through in situ generated aza-ortho-QM. The process occurs under mild conditions and yields products in good to excellent yield .

Scientific Research Applications

1. Fluorescent Sensor Development

3-Bromoindolin-2-one derivatives have been utilized in the development of fluorescent sensors. A notable example is the synthesis of a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol. This sensor exhibits a selective colorimetric response for Hg(II) and Cu(II), with potential applications in biological fields for detecting these toxic agents in cells (Rasheed et al., 2019).

2. Synthesis of Biologically Relevant Compounds

3-Bromoindolin-2-one is used in the synthesis of various biologically interesting compounds. For instance, it plays a role in the formal [4 + 1] annulation reaction with 1,2-diaza-1,3-dienes, leading to the creation of spiropyrazoline oxindoles (Chen et al., 2017).

3. Novel Compound Synthesis

The reaction of 5-bromoindolin-2-one with certain reagents can lead to the creation of novel compounds. An example is the synthesis of a novel symmetric isomer of a cyclic indole-tetramer, useful in further chemical reactions (Hiyoshi et al., 2006).

4. Catalysis in Organic Synthesis

3-Bromoindolin-2-one derivatives have been used in various catalytic processes. For example, the CuI/l-proline-catalyzed domino reaction process of 2-bromobenzamides and terminal alkynes leads to the production of substituted 3-methyleneisoindolin-1-ones (Li et al., 2009).

5. Pharmaceutical Research

In pharmaceutical research, 3-Bromoindolin-2-one derivatives have been employed in the synthesis of potential therapeutic agents. An example is their use in the synthesis of cholinergic muscarinic M1 receptor positive allosteric modulators (Miura et al., 2019).

properties

IUPAC Name

3-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNMNQHOKUHSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393759
Record name 2H-Indol-2-one, 3-bromo-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoindolin-2-one

CAS RN

22942-87-6
Record name 2H-Indol-2-one, 3-bromo-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JR Fuchs, RL Funk - Organic Letters, 2005 - ACS Publications
… the cyclization of a 3-bromoindolin-2-one possessing a … provided the substituted 3-bromoindolin-2-one 14. Treatment of this … 3-bromoindolin-2-one 17 and tributyl(3-methyl-2-butenyl)tin. …
Number of citations: 139 pubs.acs.org
J Xu, R Li, N Xu, X Liu, F Wang, X Feng - Organic Letters, 2021 - ACS Publications
… Based on the understanding of the reaction process, we carried out tandem reaction between 3-bromoindolin-2-one 2d and N-H free indole derivative 1p (Scheme 4b), which has been …
Number of citations: 18 pubs.acs.org
JR Fuchs, RL Funk - Journal of the American Chemical Society, 2004 - ACS Publications
… To that end, we were gratified to discover that the indole 17 8 and 3-bromoindolin-2-one 18 8 could be coupled (Scheme 4) without deleterious consequence due to the replacement of …
Number of citations: 197 pubs.acs.org
CE Wells, LPT Ramos, LJ Harstad, LZ Hessefort… - ACS …, 2023 - ACS Publications
… Starting from the corresponding free N–H indole, we found that turning to DMF as cosolvent not only resulted in the highest yield of the bromooxidation product, 3-bromoindolin-2-one (3)…
Number of citations: 3 pubs.acs.org
S Mizuta, K Kitamura, Y Morii, J Ishihara… - The Journal of …, 2021 - ACS Publications
… A 15 mL test tube equipped with a magnetic stirring bar was charged with 3-bromoindolin-2-one derivative (0.1 mmol), CuSCF 3 (purity: >80%, 41.2 mg, 0.2 mmol), and toluene/MeCN (4…
Number of citations: 3 pubs.acs.org
R Long, J Huang, J Gong, Z Yang - Natural Product Reports, 2015 - pubs.rsc.org
… The key step is coupling indole 89 and 3-bromoindolin-2-one 90 in the presence of Cs 2 CO 3 to stereoselectively generate product 91 with two vicinal all-carbon quaternary centers (89…
Number of citations: 198 pubs.rsc.org
T Lindel, N Marsch, SK Adla - Alkaloid Synthesis, 2012 - Springer
… After preparation of 3-bromoindolin-2-one 186 from the tryptamine derivative 185, prenylstannane 86 acts as a nucleophile introducing the tert-prenyl group at C3 affording 187. After …
Number of citations: 79 link.springer.com
N Mohanta, PP Samal, AM Pandey… - The Journal of …, 2023 - ACS Publications
… (4) Funk et al. reported the C3-allylation of 3-alkyl-3-bromoindolin-2-one with allyl stannenes or allyl trimethylsilane derivatives to produce C3-allyl-substituted 2-indolinones using a …
Number of citations: 1 pubs.acs.org
C Moreno‐Cabrerizo, A Ortega‐Martínez… - European Journal of …, 2020 - Wiley Online Library
The synthesis of 3,3'‐bioxindoles employing deacylative alkylations (DaA) in one‐pot process, where the 3‐bromooxindoles are generated in situ, is described. Good yields and …
Y Jung, JE Hong, JH Kwak, Y Park - The Journal of Organic …, 2021 - ACS Publications
… 3-Bromoindolin-2-one (1h) was chosen as a substrate for further investigation of the substituent scope of nitrosoarenes 2 because 1h can generate a very important nitrone containing …
Number of citations: 8 pubs.acs.org

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